(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate
Overview
Description
®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and a chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate.
Industrial Production Methods
In an industrial setting, the production of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of chiral catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is unique due to its chiral nature and the presence of both amino and ester functional groups. These features enable it to participate in a wide range of chemical reactions and enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNQOTUSKXUBR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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